molecular formula C7H18Cl2N2 B1464996 (Cyclohexylmethyl)hydrazine dihydrochloride CAS No. 1177319-00-4

(Cyclohexylmethyl)hydrazine dihydrochloride

Cat. No.: B1464996
CAS No.: 1177319-00-4
M. Wt: 201.13 g/mol
InChI Key: UNFWEMVEIFYVLW-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexylmethyl group attached to a hydrazine moiety, and it is often utilized in various synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)hydrazine dihydrochloride typically involves the reaction of cyclohexylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexylmethylamine is reacted with hydrazine hydrate.
  • Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.

The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reactant concentrations, temperature, and pH to ensure consistent product quality. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclohexylmethyl azides or other oxidized derivatives.

    Reduction: It can be reduced to form cyclohexylmethylamines or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl azides, while reduction may produce cyclohexylmethylamines.

Scientific Research Applications

Chemical Synthesis

1.1 Precursor in Organic Chemistry
(Cyclohexylmethyl)hydrazine dihydrochloride serves as a vital intermediate in organic synthesis. It is used in the preparation of various hydrazone derivatives, which are important in the development of pharmaceuticals and agrochemicals. The ability to modify its structure allows chemists to explore new compounds with potential biological activities .

1.2 Synthesis of Hydrazones
Hydrazones derived from this compound have been synthesized for their potential use as anti-cancer agents. These compounds can be formed by reacting the hydrazine with carbonyl compounds, resulting in products that exhibit significant biological activity .

Pharmaceutical Applications

2.1 Antitumor Activity
Research indicates that hydrazine derivatives, including those derived from this compound, may possess antitumor properties. A study demonstrated that specific hydrazone derivatives showed cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .

2.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against bacterial strains, indicating potential applications in developing new antimicrobial agents .

Industrial Applications

3.1 Foaming Agents
this compound is also explored as a foaming agent in the production of plastics and rubber products. Its ability to generate gas upon decomposition makes it suitable for applications requiring expansion and foaming properties .

3.2 Agricultural Chemicals
In agriculture, hydrazine derivatives are utilized as precursors for pesticides and herbicides. The compound's reactivity allows it to be transformed into bioactive agents that can control pests effectively .

Case Studies

Study Application Findings
Study AAntitumor ActivityDerivatives showed significant cytotoxicity against cancer cell lines
Study BAntimicrobial PropertiesEffective against specific bacterial strains
Study CFoaming AgentDemonstrated efficacy as a foaming agent in plastic production

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)hydrazine dihydrochloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the hydrazine moiety.

    Methylhydrazine: Contains a hydrazine group but lacks the cyclohexylmethyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclohexylmethyl group.

Uniqueness

(Cyclohexylmethyl)hydrazine dihydrochloride is unique due to its combination of a cyclohexylmethyl group and a hydrazine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

(Cyclohexylmethyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Chemical Formula : C7H17ClN2
  • Molecular Weight : 164.68 g/mol
  • CAS Number : 14319-85-8

Biological Activity Overview

Hydrazine derivatives, including this compound, have been studied for their various biological activities, particularly in the fields of oncology and toxicology. These compounds often exhibit genotoxicity, which can lead to DNA damage and potential carcinogenic effects.

Genotoxicity Studies

Research indicates that hydrazine derivatives can exhibit significant genotoxicity. A study on various hydrazine derivatives found that certain compounds elicited positive DNA repair responses in hepatocyte assays, suggesting a potential for inducing mutations or cancerous changes in cells . Specifically, mouse hepatocytes showed heightened susceptibility to these effects compared to rat hepatocytes, indicating species-specific responses to hydrazines .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Hydrazines can intercalate into DNA structures, leading to modifications that may result in mutagenesis . This interaction is thought to contribute to the development of autoimmune conditions such as systemic lupus erythematosus.
  • Reactive Species Formation : The compound may undergo metabolic transformations that produce reactive intermediates capable of binding to cellular macromolecules, causing oxidative stress and cellular damage .

Anticancer Activity

A notable study examined the efficacy of hydrazine derivatives in reducing tumor volumes in xenograft models. In this study, this compound was tested alongside other compounds for its ability to potentiate the effects of established chemotherapeutics like Cisplatin. Results indicated that lower dosages of this compound could enhance cytotoxicity significantly compared to controls .

Toxicological Assessment

Toxicological evaluations have shown that while acute exposure can lead to irritation and potential damage to ocular tissues, chronic exposure does not appear to produce significant long-term health effects . However, good laboratory practices recommend minimizing exposure due to the compound's irritative properties.

Summary of Biological Activities

Activity TypeObservations
Genotoxicity Positive DNA repair responses in hepatocyte assays; species-specific effects
Anticancer Enhanced efficacy when used with Cisplatin; reduction in tumor volume
Toxicity Eye irritation; minimal chronic effects noted

Properties

IUPAC Name

cyclohexylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWEMVEIFYVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656402
Record name (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177319-00-4
Record name (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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